![molecular formula C11H13FO2 B1326137 2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane CAS No. 898785-07-4](/img/structure/B1326137.png)
2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane and related compounds play a role in polymer science. For instance, polymers derived from similar dioxolane compounds have been studied for their thermal degradation properties, showing that degradation gives various volatile products and providing insights into the underlying mechanisms of degradation (Coskun et al., 1998).
Material Science and Battery Technology
In the field of material science, particularly related to battery technology, direct fluorination of 1,3-dioxolan-2-one (a compound structurally similar to 2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane) has been carried out to produce additives for lithium-ion batteries (Kobayashi et al., 2003).
Photochemistry and Optical Recording
Certain dithienylethene compounds containing 1,3-dioxolane show good photochromic behavior, changing color upon UV irradiation. These properties are explored for potential applications in optical recording and data storage technologies (Yang et al., 2006).
Development of Novel Compounds
Research has been conducted on the efficient preparation of related dioxolane compounds, which are useful as methyl vinyl ketone equivalents in various synthetic applications (Petroski, 2002).
Enhancing Polymer Degradability
Dioxolane derivatives have been used to control the polymerization of methacrylates, resulting in polymers with tunable degradability, an important aspect in the development of sustainable materials (Delplace et al., 2015).
Liquid Crystals and Electronic Applications
1,3-Dioxolane derivatives enhance the dielectric and optical anisotropy in liquid crystals, which is crucial for their application in electronic displays and other optical devices (Chen et al., 2015).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including toxicity, flammability, environmental impact, etc.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, etc.
Please note that the availability of this information can vary greatly depending on the specific compound and how extensively it has been studied. For a less-known or newly synthesized compound, some or all of this information may not be available. In such cases, researchers often have to conduct their own experiments to determine these properties.
Propiedades
IUPAC Name |
2-[(4-fluoro-3-methylphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8-6-9(2-3-10(8)12)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERCIBAMOUQEGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2OCCO2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645885 |
Source


|
| Record name | 2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane | |
CAS RN |
898785-07-4 |
Source


|
| Record name | 2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

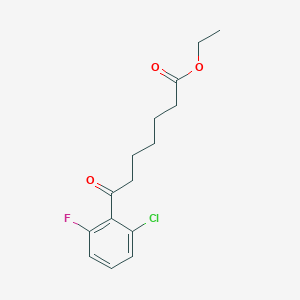
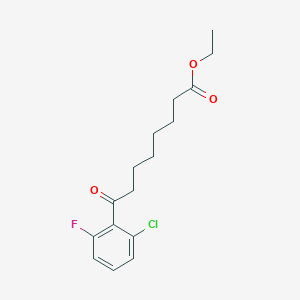
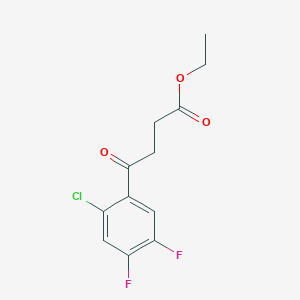
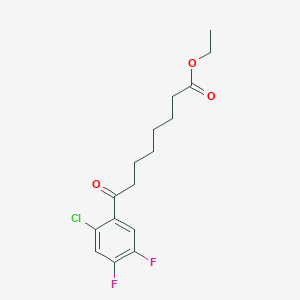
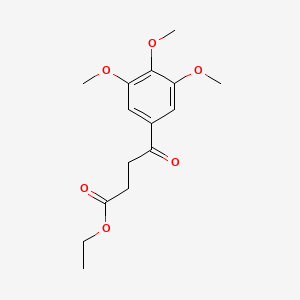
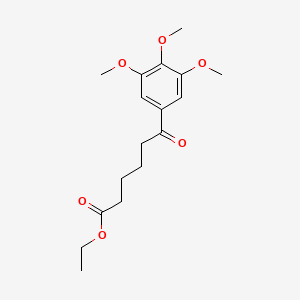
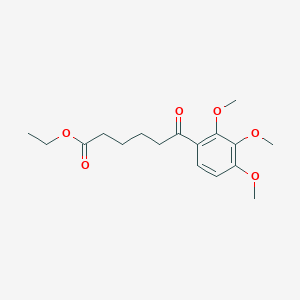
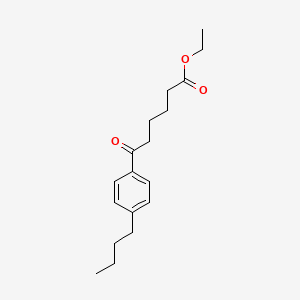
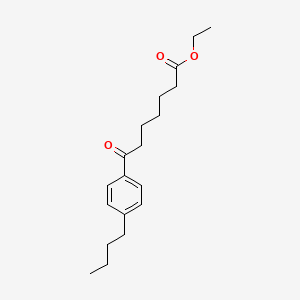
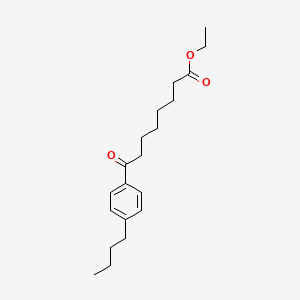
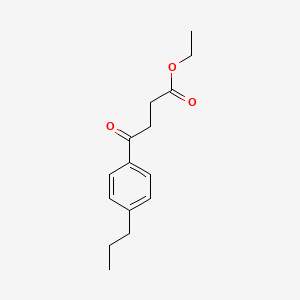
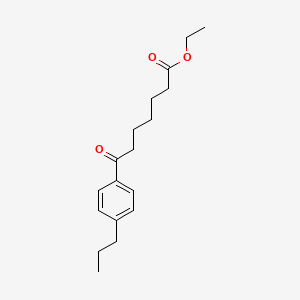
![Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate](/img/structure/B1326085.png)
![Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate](/img/structure/B1326086.png)